2-Oxa-6-azaspiro[3.4]octane hemioxalate 2-Oxa-6-azaspiro[3.4]octane hemioxalate
Brand Name: Vulcanchem
CAS No.: 1408075-00-2; 1523570-96-8
VCID: VC5735672
InChI: InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
SMILES: C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O
Molecular Formula: C14H24N2O6
Molecular Weight: 316.354

2-Oxa-6-azaspiro[3.4]octane hemioxalate

CAS No.: 1408075-00-2; 1523570-96-8

Cat. No.: VC5735672

Molecular Formula: C14H24N2O6

Molecular Weight: 316.354

* For research use only. Not for human or veterinary use.

2-Oxa-6-azaspiro[3.4]octane hemioxalate - 1408075-00-2; 1523570-96-8

Specification

CAS No. 1408075-00-2; 1523570-96-8
Molecular Formula C14H24N2O6
Molecular Weight 316.354
IUPAC Name 2-oxa-7-azaspiro[3.4]octane;oxalic acid
Standard InChI InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Standard InChI Key DREVFFJHSWBTQS-UHFFFAOYSA-N
SMILES C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

2-Oxa-6-azaspiro[3.4]octane hemioxalate is a salt composed of two 2-oxa-6-azaspiro[3.4]octane cations and one oxalate anion. Its molecular formula is C₁₄H₂₄N₂O₆, with a molecular weight of 316.35 g/mol . The IUPAC name for the cationic component is 2-oxa-7-azaspiro[3.4]octane, while the full compound is systematically designated as bis(2-oxa-6-azaspiro[3.4]octane) oxalate .

Table 1: Key Molecular Identifiers

PropertyValue
CAS Registry Number1523570-96-8
Molecular FormulaC₁₄H₂₄N₂O₆
Molecular Weight316.35 g/mol
SMILES NotationC1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O
InChI KeyDREVFFJHSWBTQS-UHFFFAOYSA-N

Structural Features

The spirocyclic core consists of a pyrrolidine ring (5-membered) fused to an oxetane ring (4-membered) at a shared sp³-hybridized carbon atom. This configuration creates significant ring strain, which influences reactivity and conformational flexibility . The oxalate anion contributes to the compound’s solubility in polar solvents such as water .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-oxa-6-azaspiro[3.4]octane hemioxalate typically proceeds via a two-step process:

  • Formation of the spirocyclic amine: Cyclocondensation of γ-aminobutyric acid derivatives with carbonyl precursors under basic conditions yields the free base .

  • Salt formation: Reaction with oxalic acid in ethanol or methanol produces the hemioxalate salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Spirocycle formationK₂CO₃, DMF, 80°C, 12h65–70
Salt precipitationOxalic acid, EtOH, RT, 2h85–90

Scalability and Purification

Industrial-scale production employs continuous flow reactors to enhance yield (up to 78% at pilot scale) and purity (>95%). Final purification involves recrystallization from ethanol/water mixtures, followed by vacuum drying .

Functional Applications

Pharmaceutical Development

The compound’s primary application lies in synthesizing 4-anilinoquinazoline derivatives, which act as potent epidermal growth factor receptor (EGFR) inhibitors . These inhibitors show promise in oncology, particularly for non-small cell lung cancer (NSCLC) and glioblastoma.

Mechanism of EGFR Inhibition

  • Competitive binding: The spirocyclic amine moiety occupies the ATP-binding pocket of EGFR, preventing phosphorylation and downstream signaling .

  • Selectivity: Modifications at the oxetane ring improve selectivity for mutant EGFR variants (e.g., L858R/T790M) .

Materials Science

In polymer chemistry, the compound serves as a crosslinking agent for epoxy resins, enhancing thermal stability (glass transition temperature increased by 15–20°C) .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey Distinction
2-Oxa-7-azaspiro[3.4]octaneC₆H₁₁NOLacks oxalate counterion; lower solubility
5-Oxa-2-azaspiro[3.4]octaneC₇H₁₃NOxygen in larger ring; reduced ring strain
1-Oxa-6-azaspiro[3.4]octaneC₆H₁₁NOAlternate heteroatom positioning

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